molecular formula C25H18ClN3O3S B406534 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide CAS No. 324044-94-2

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide

Cat. No.: B406534
CAS No.: 324044-94-2
M. Wt: 475.9g/mol
InChI Key: SJJJRKOWGSOONR-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide is a useful research compound. Its molecular formula is C25H18ClN3O3S and its molecular weight is 475.9g/mol. The purity is usually 95%.
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Biological Activity

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide is a synthetic compound with potential therapeutic applications. Its structural characteristics suggest it may exhibit significant biological activity, particularly in the fields of oncology and inflammation. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C18H15ClN2O3S
  • Molecular Weight : 375.84 g/mol
  • SMILES Notation : COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl

Anticancer Activity

Recent studies have indicated that compounds similar to this compound may possess anticancer properties by inhibiting key signaling pathways involved in tumor growth and metastasis.

  • Mechanism of Action :
    • The compound is hypothesized to inhibit the activity of phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a critical role in modulating intracellular cAMP levels. Elevated cAMP can lead to reduced expression of inflammatory cytokines and promote apoptosis in cancer cells .
  • Case Studies :
    • A study demonstrated that derivatives of thiazole compounds showed significant inhibition of cancer cell proliferation in vitro, with IC50 values indicating potent activity at low concentrations .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is also noteworthy. Inhibition of PDE4 can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various inflammatory diseases.

  • Research Findings :
    • In experimental models, compounds targeting PDE4 have shown promise in reducing inflammation associated with conditions like asthma and rheumatoid arthritis .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of PDE4, leading to apoptosis
Anti-inflammatoryReduction of pro-inflammatory cytokines

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity LevelReference
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]High
Derivative AModerate
Derivative BLow

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O3S/c26-17-11-9-15(10-12-17)20-14-33-25(27-20)28-21(30)8-3-13-29-23(31)18-6-1-4-16-5-2-7-19(22(16)18)24(29)32/h1-2,4-7,9-12,14H,3,8,13H2,(H,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJJRKOWGSOONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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